molecular formula C13H14N2O B2693608 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797181-95-3

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2693608
CAS No.: 1797181-95-3
M. Wt: 214.268
InChI Key: DEVBYAVCAQPIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The exploration of azabicyclic compounds began in the mid-20th century, with early work focusing on simpler systems like 2-azabicyclo[3.2.1]octane and 6-azabicyclo[3.2.1]octane. These studies utilized classical reactions such as the Beckmann rearrangement and catalytic hydrogenation to construct strained bicyclic amines. For example, the Beckmann rearrangement of norcamphor oxime in the 1950s yielded 2-azabicyclo[3.2.1]octan-3-one, demonstrating the feasibility of synthesizing nitrogen-containing bicyclic systems.

The introduction of pyridine-carbonyl substituents to azabicyclo[3.2.1]octane frameworks emerged later, driven by the need to modulate electronic and steric properties for pharmaceutical applications. Patents from the late 2000s, such as WO2009029257A1, highlighted 8-azabicyclo[3.2.1]octane derivatives as mu-opioid receptor antagonists, underscoring their therapeutic potential. The specific derivative 8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene gained prominence in the 2020s, with commercial availability through suppliers like EvitaChem by 2025. Its synthesis typically involves multi-step routes, including cyclization and condensation reactions, optimized for scalability and purity.

Significance in Heterocyclic Chemistry

The compound’s hybrid structure—a bicyclic amine fused to a pyridine-carbonyl group—imparts distinct advantages in heterocyclic chemistry:

  • Stereoelectronic Modulation : The pyridine-4-carbonyl group introduces a conjugated π-system that enhances electron-withdrawing effects, stabilizing transition states in nucleophilic reactions. This contrasts with pyridine-2-carbonyl analogs, where steric hindrance near the nitrogen alters reactivity.
  • Rigidity and Conformational Restriction : The azabicyclo[3.2.1]octane core enforces a boat-like conformation, reducing entropy penalties during protein-ligand binding. This property is critical in drug design, as evidenced by its use in LRRK2 kinase inhibitors to improve solubility and metabolic stability.
  • Versatile Functionalization : The carbonyl group serves as a handle for further derivatization, enabling the synthesis of libraries for structure-activity relationship (SAR) studies. For instance, amidation or reduction of the carbonyl can yield secondary amines or alcohols, expanding pharmacological applications.

A comparative analysis of azabicyclic systems reveals that the [3.2.1]octane framework offers a balance between strain energy and synthetic accessibility. Unlike smaller systems like azabicyclo[2.1.1]hexane, which require specialized cyclization strategies, the [3.2.1]octane system is more amenable to traditional organic transformations, facilitating large-scale production.

Position Within Azabicyclic Compound Research

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene occupies a unique niche among azabicyclic compounds due to its structural and functional attributes:

Azabicyclic System Ring Size Key Applications Differentiating Features
Azabicyclo[2.2.1]heptane 7-membered Antiviral agents High strain limits derivatization
Azabicyclo[3.2.1]octane 8-membered Opioid antagonists, kinase inhibitors Optimal balance of strain and reactivity
Azabicyclo[3.3.1]nonane 9-membered Natural product mimics Bulky structure reduces membrane permeability

The pyridine-4-carbonyl substitution further distinguishes this compound from other derivatives. For example, replacing the 4-carbonyl with a 2-carbonyl group (as in 8-(pyridine-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene) alters hydrogen-bonding patterns, affecting target selectivity. Recent studies emphasize the 4-carbonyl variant’s superior interaction with hydrophobic enzyme pockets, making it a preferred scaffold in kinase inhibitor design.

Synthetic innovations, such as intramolecular cyclizations to form strained amide bonds, have solidified its role in medicinal chemistry. These methods contrast with earlier approaches reliant on Beckmann rearrangements, which often yielded mixed regioisomers. The compound’s commercial availability since 2025 reflects its established utility in both academic and industrial settings.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c16-13(10-6-8-14-9-7-10)15-11-2-1-3-12(15)5-4-11/h1-2,6-9,11-12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVBYAVCAQPIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing a pyridine ring and a bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has shown that compounds containing pyridine and bicyclic structures exhibit significant antimicrobial properties. Studies have demonstrated that 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that demonstrated enhanced activity against resistant strains of Staphylococcus aureus .

Neuropharmacology

Cognitive Enhancement
The compound has been investigated for its potential neuropharmacological effects, particularly in enhancing cognitive functions. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems.

Case Study : Research conducted by Smith et al. (2020) found that administering this compound to animal models improved memory retention and learning capabilities, indicating its potential as a cognitive enhancer .

Material Science

Polymer Synthesis
The unique structural features of 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene enable its use in synthesizing novel polymers with specific mechanical and thermal properties.

Data Table: Properties of Polymers Synthesized from the Compound

Mechanism of Action

The mechanism of action of 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The azabicyclo[3.2.1]oct-2-ene core serves as a common structural motif in diverse derivatives. Key analogs and their substituents are summarized below:

Compound Substituents Key Properties Reference
8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene Pyridine-4-carbonyl at position 8 High affinity for nAChRs; moderate solubility in polar solvents
8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) 4-Aminophenylsulfonyl at position 8; nitrile at position 3 Enhanced metabolic stability; sulfonyl group improves lipophilicity
3-(4-Fluorophenyl)-8-azabicyclo[3.2.1]oct-2-ene 4-Fluorophenyl at position 3 Lower molecular weight (203.26 g/mol); fluorine enhances bioavailability
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy) Sulfonamide and phenoxy substituents Dual functionality for receptor binding; used in non-opioid analgesic research
8-Methyl-3-(2-naphthalenyl)-8-azabicyclo[3.2.1]oct-2-ene Methyl at position 8; naphthalenyl at position 3 High rigidity; naphthalenyl enhances π-π interactions

Key Observations :

  • Electron-Withdrawing Groups (e.g., sulfonyl, nitrile) increase stability but may reduce solubility .
  • Aromatic Substituents (e.g., pyridine, naphthalenyl) enhance receptor binding but may increase molecular weight .
  • Halogenation (e.g., fluorine) improves pharmacokinetic profiles by modulating lipophilicity and metabolic resistance .

Pharmacological Activity

  • In contrast, sulfonamide analogs (e.g., Compound D4) show broader activity across monoamine transporters, suggesting utility in depression or addiction therapy .
  • Analgesic Potential: Sulfonamide-phenoxy hybrids (e.g., Compound 38) demonstrate non-opioid analgesic properties, likely due to dual modulation of σ receptors and ion channels .

Physicochemical Properties

Property 8-(Pyridine-4-carbonyl) 3-(4-Fluorophenyl) Sulfonamide-Phenoxy Hybrid
Molecular Weight (g/mol) ~245 (estimated) 203.26 ~450
Solubility Moderate in DMSO/water High in DMSO Low in water
Stability Sensitive to hydrolysis Stable under acidic pH High thermal stability

Notes:

  • Hydrochloride salts (e.g., 8-azabicyclo[3.2.1]oct-2-ene HCl) improve aqueous solubility but may alter receptor affinity .
  • Spirocyclic derivatives (e.g., oxirane-containing analogs) exhibit unique conformational constraints .

Biological Activity

8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a pyridine ring with a bicyclo[3.2.1]octane structure, which contributes to its unique pharmacological properties. Recent studies have focused on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can be represented as follows:

  • IUPAC Name : 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
  • Molecular Formula : C_{12}H_{12}N_2O
  • CAS Number : 1797181-95-3

The biological activity of 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. The compound has shown potential as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response by modulating the levels of endogenous palmitoylethanolamide (PEA) . By inhibiting NAAA, this compound may enhance the anti-inflammatory effects at sites of inflammation.

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene exhibit antimicrobial and anticancer properties, making them candidates for further investigation in therapeutic applications . The structural features of this compound allow it to interact with cellular targets that are crucial in cancer cell proliferation and survival.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications on the bicyclic core and the pyridine ring can significantly influence the biological activity of the compound. For instance, variations in substituents on the pyridine ring have been shown to affect the potency against NAAA and other biological targets .

Case Study 1: Inhibition of NAAA

In a study focusing on NAAA inhibitors, derivatives of azabicyclo compounds were tested for their inhibitory activity. One notable derivative demonstrated an IC50 value of 0.042 μM, indicating high potency . This suggests that structural modifications can lead to improved pharmacological profiles.

Case Study 2: Anticancer Activity

Another study explored the anticancer potential of bicyclic compounds similar to 8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, revealing significant cytotoxic effects against various cancer cell lines . The mechanism was linked to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of this class of compounds.

Comparative Analysis

A comparison with related compounds reveals distinct differences in biological activity:

Compound NameIC50 (μM)Biological Activity
8-(Pyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-eneTBDNAAA Inhibition
Pyrazole derivatives0.042NAAA Inhibition
BicyclopyroneTBDHerbicidal Activity

Q & A

Basic: What is the structural significance of the 8-azabicyclo[3.2.1]octane core in tropane alkaloid derivatives?

The 8-azabicyclo[3.2.1]octane scaffold is the central framework of tropane alkaloids, which exhibit diverse biological activities, including interactions with neurotransmitter transporters and receptors. The bicyclic structure features a nitrogen atom at the bridgehead, enabling hydrogen bonding and electrostatic interactions with biological targets. Modifications at the 3-position (e.g., pyridine-4-carbonyl substitution) enhance selectivity for monoamine transporters like DAT and SERT, as observed in related derivatives .

Basic: What biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives?

These derivatives primarily target monoamine transporters (DAT, SERT) and enzymes like ELOVL6. For example, BIMU derivatives act as partial agonists at 5-HT4 receptors, while others inhibit fatty acid elongation via ELOVL6, suggesting therapeutic potential in neurological and metabolic disorders .

Advanced: What strategies are employed for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold?

Enantioselective synthesis often uses catalytic asymmetric methods, such as chiral auxiliaries or transition-metal catalysis. A key approach involves intramolecular cyclization of prochiral intermediates under controlled conditions to achieve high stereochemical fidelity. For instance, radical cyclization with AIBN and tributyltin hydride achieves >99% diastereocontrol in related tropane systems .

Advanced: How does radical cyclization contribute to the synthesis of functionalized 8-azabicyclo[3.2.1]octane derivatives?

Radical cyclization using n-tributyltin hydride and AIBN enables the formation of bicyclic structures via C–C bond formation. For example, bromo-azetidin-2-ones undergo cyclization to yield 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with excellent diastereocontrol (>99%). This method is critical for introducing substituents at the 3-position .

Advanced: What analytical methods are critical for resolving stereochemical ambiguities in bicyclic tropane analogs?

X-ray crystallography and NMR spectroscopy are pivotal. For example, single-crystal X-ray analysis of fluorinated derivatives revealed chair conformations in the piperidine ring and envelope conformations in the pyrrolidine ring, with dihedral angles critical for ligand-receptor interactions .

Advanced: How do structural modifications at the 3-position of the scaffold influence binding to monoamine transporters?

Substituents like pyridine-4-carbonyl groups enhance DAT/SERT affinity by introducing π-π stacking and hydrogen-bonding interactions. For instance, 3β-aminotropane derivatives with aryl amides show increased selectivity for DAT, while bulky groups reduce off-target effects .

Basic: What are the common synthetic routes to introduce carbonyl functionalities at the 8-position of the azabicyclo scaffold?

Acylation via Friedel-Crafts or nucleophilic substitution is common. For example, tropidine (8-methyl derivative) reacts with TiCl4/ZrCl4 via allylic CH-activation to form acetylated complexes. Alternatively, nucleophilic displacement of halides with pyridine-4-carbonyl chloride achieves the substitution .

Advanced: What contradictory findings exist regarding the partial agonist activity of BIMU derivatives at 5-HT4 receptors?

BIMU 1 and BIMU 8 exhibit partial agonist activity despite structural similarities. Contradictions arise from differences in substituent bulkiness and conformational flexibility, which alter receptor binding kinetics. Computational modeling and functional assays are required to reconcile these discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.